molecular formula C20H15ClO B3015180 Des-N,N-diethylethanamine 4-Hydroxyclomiphene CAS No. 72474-40-9

Des-N,N-diethylethanamine 4-Hydroxyclomiphene

Cat. No.: B3015180
CAS No.: 72474-40-9
M. Wt: 306.79
InChI Key: UUZKUFVAKHXHHC-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Des-N,N-diethylethanamine 4-Hydroxyclomiphene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phenolic compounds can vary depending on their structure and the biological or chemical context. For instance, some phenolic compounds can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production .

Future Directions

The future directions of research on phenolic compounds are vast. They are not only a sustainable micro-power source for small devices but also serve as a potential macro-scale generator of power from water waves in the future . Their diverse structures and biological activities make them promising candidates for various applications in the pharmaceutical and food industries .

Chemical Reactions Analysis

Des-N,N-diethylethanamine 4-Hydroxyclomiphene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Des-N,N-diethylethanamine 4-Hydroxyclomiphene can be compared with other similar compounds, such as:

    Clomiphene: A selective estrogen receptor modulator used in the treatment of infertility.

    Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.

    Raloxifene: A selective estrogen receptor modulator used in the prevention and treatment of osteoporosis.

The uniqueness of this compound lies in its specific chemical structure and its applications in proteomics research .

Properties

IUPAC Name

4-[(Z)-2-chloro-1,2-diphenylethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZKUFVAKHXHHC-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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